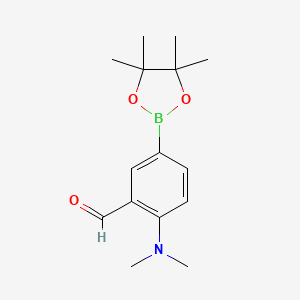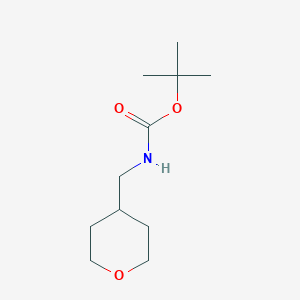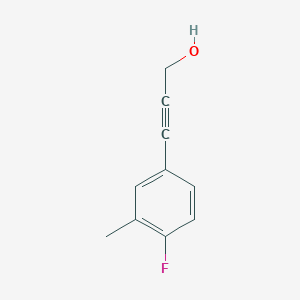![molecular formula C10H8N2 B6343047 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638760-35-6](/img/structure/B6343047.png)
4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, known for their biological activities and use in medicinal chemistry.
作用机制
Target of Action
The primary target of 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in various biological processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting this pathway, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could potentially be used as a therapeutic agent in cancer treatment.
Action Environment
Given that fgfrs are found across various tissue types and expressed to different extents under varying conditions , it can be inferred that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors
生化分析
Biochemical Properties
4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thereby influencing various biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The mechanism of action of this compound involves binding to fibroblast growth factors, leading to the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the coupling of pyrrole rings with acetylenes. One common method includes the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
化学反应分析
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the ethynyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties.
科学研究应用
4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Its derivatives are used in the development of new materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
- 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
Uniqueness
4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its ethynyl and methyl substitutions, which confer distinct electronic properties and reactivity. These features make it a valuable scaffold for the development of new therapeutic agents and materials.
属性
IUPAC Name |
4-ethynyl-1-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-6-11-10-9(8)5-7-12(10)2/h1,4-7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXQXMTJDTFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)
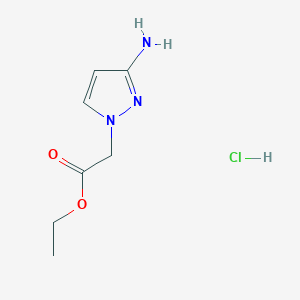
![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)
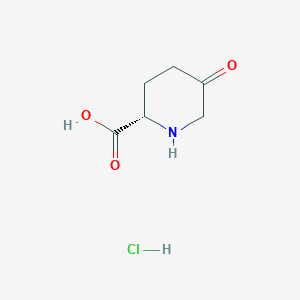
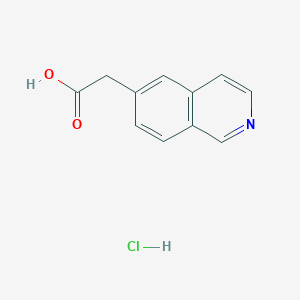
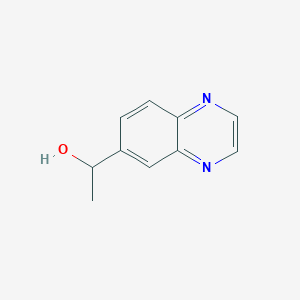
![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)
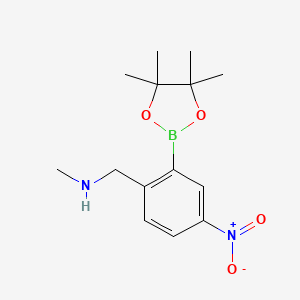

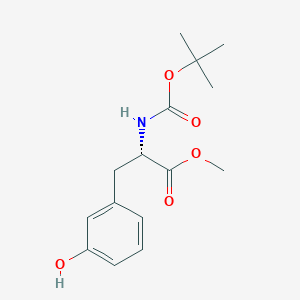
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)
